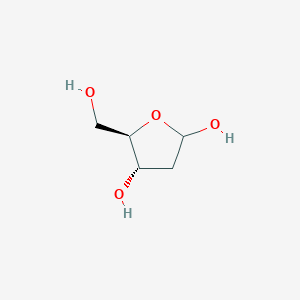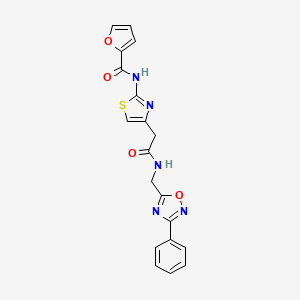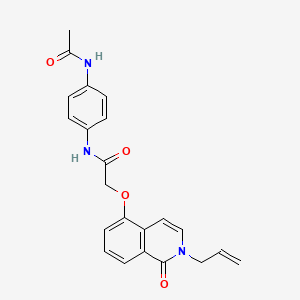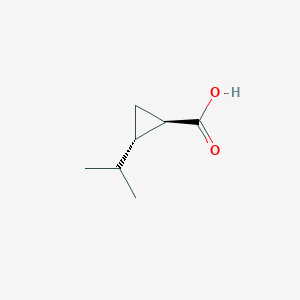![molecular formula C17H15Cl2N5O2S B2409544 2-{[4-アミノ-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(5-クロロ-2-メトキシフェニル)アセトアミド CAS No. 727693-47-2](/img/structure/B2409544.png)
2-{[4-アミノ-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(5-クロロ-2-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2S and its molecular weight is 424.3. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
この化合物の合成は、4-クロロ安息香酸から始まり、いくつかのステップを伴いました。 生物アッセイ試験では、この化合物のいくつかの誘導体がタバコモザイクウイルス(TMV)に対する抗ウイルス活性を示したことが明らかになりました 。さらなる調査では、他のウイルスに対する抗ウイルス剤としての可能性を探求できます。
抗真菌特性
スルホンアミド誘導体は、抗真菌活性と関連付けられています 。 この化合物の構造的特徴を考えると、カンジダ・アルビカンスやカンジダ・グラブラータなどの真菌病原体に対する有効性を調査する価値があります .
除草剤としての応用
以前の報告では、スルホンアミド誘導体の除草特性が強調されています 。研究者は、この化合物が農業用途での除草剤として潜在的に使用できるかどうかを調査できます。
抗てんかん活性
特定の1,3,4-チアジアゾールは、抗てんかん特性を示しています 。この化合物が神経活動と発作制御に及ぼす影響を調査することは、価値のあることでしょう。
抗がんの可能性
この化合物では直接研究されていませんが、関連する1,3,4-チアジアゾールは、腫瘍細胞の増殖を阻害する可能性を示しています 。研究者は、がん細胞株に対するその影響を調べることができます。
薬物設計と分子ドッキング
化合物のユニークな構造を考えると、計算研究(DFT計算など)では、生物学的標的との相互作用を評価できます。 たとえば、分子ドッキング研究では、抗HIV-1剤としての可能性を探求できます .
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s likely that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function .
Biochemical Pathways
Based on the structure of the compound, it may be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The bioavailability of the compound would depend on these factors.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, such as inhibiting enzyme activity or modulating protein function .
特性
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-7-6-12(19)8-13(14)21-15(25)9-27-17-23-22-16(24(17)20)10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQNTPWTOASLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)



![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2409470.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2409472.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2409479.png)

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2409483.png)

